N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C23H16Cl2N4O and a molecular weight of 435.316 . This compound is known for its unique chemical structure, which includes a pyrazole ring, a dichlorophenyl group, and an acenaphthylene moiety. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
The synthesis of N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,3-dichlorobenzaldehyde with 3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and dried under vacuum .
Chemical Reactions Analysis
N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding carboxylic acids, while reduction may yield the corresponding alcohols .
Scientific Research Applications
N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of various diseases . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways within the cell . The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity . This interaction can lead to various cellular responses, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as 3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(E)-(2-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide . While both compounds share a similar core structure, the presence of different substituents on the phenyl ring can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C23H16Cl2N4O |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H16Cl2N4O/c24-18-6-2-4-15(22(18)25)12-26-29-23(30)20-11-19(27-28-20)16-10-9-14-8-7-13-3-1-5-17(16)21(13)14/h1-6,9-12H,7-8H2,(H,27,28)(H,29,30)/b26-12+ |
InChI Key |
SXONAYYJQPTEAQ-RPPGKUMJSA-N |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=C(C(=CC=C5)Cl)Cl |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
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